molecular formula C11H11Cl2N3O B13661471 2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol

2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol

Cat. No.: B13661471
M. Wt: 272.13 g/mol
InChI Key: RTHHRRFTBNQWFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,6-Dichloroquinoxalin-2-yl)amino)propan-1-ol typically involves the reaction of 2,3,6-trichloroquinoxaline with 2-aminopropan-1-ol in ethanol. The reaction mixture is heated at reflux for several hours, followed by concentration under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3,6-Dichloroquinoxalin-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

2-((3,6-Dichloroquinoxalin-2-yl)amino)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((3,6-Dichloroquinoxalin-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
  • 2,3,6-Trichloroquinoxaline

Uniqueness

2-((3,6-Dichloroquinoxalin-2-yl)amino)propan-1-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dichloroquinoxaline moiety and the presence of an amino alcohol group make it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C11H11Cl2N3O

Molecular Weight

272.13 g/mol

IUPAC Name

2-[(3,6-dichloroquinoxalin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C11H11Cl2N3O/c1-6(5-17)14-11-10(13)15-9-4-7(12)2-3-8(9)16-11/h2-4,6,17H,5H2,1H3,(H,14,16)

InChI Key

RTHHRRFTBNQWFG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1=NC2=C(C=C(C=C2)Cl)N=C1Cl

Origin of Product

United States

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